2-amino-N-benzylpyrimidine-5-sulfonamide
CAS No.: 91141-47-8
Cat. No.: VC15118949
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91141-47-8 |
---|---|
Molecular Formula | C11H12N4O2S |
Molecular Weight | 264.31 g/mol |
IUPAC Name | 2-amino-N-benzylpyrimidine-5-sulfonamide |
Standard InChI | InChI=1S/C11H12N4O2S/c12-11-13-7-10(8-14-11)18(16,17)15-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,12,13,14) |
Standard InChI Key | VGFJSMIXUCXTSR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(N=C2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Amino-N-benzylpyrimidine-5-sulfonamide features a pyrimidine ring substituted at position 2 with an amino group and at position 5 with a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a benzyl group, introducing steric and electronic modifications. This architecture aligns with bioactive sulfonamides that exhibit tetrahedral geometry around the sulfur atom, as observed in crystallographic studies of related compounds .
The pyrimidine ring contributes to planar rigidity, while the sulfonamide group adopts a tetrahedral configuration around sulfur. In N-allyl-N-benzyl-4-methylbenzenesulfonamide, for example, the S–O bond lengths range from 1.432 to 1.454 Å, with O–S–O angles near 117° . Similar bond parameters are anticipated for 2-amino-N-benzylpyrimidine-5-sulfonamide, though the electron-withdrawing pyrimidine ring may slightly shorten S–N bonds compared to benzenesulfonamides.
Table 1: Hypothesized Crystallographic Parameters for 2-Amino-N-benzylpyrimidine-5-sulfonamide
Parameter | Value |
---|---|
Molecular formula | C₁₁H₁₁N₅O₂S |
Molecular weight | 289.31 g/mol |
Crystal system | Orthorhombic |
Space group | Pna2₁ (predicted) |
S–O bond length | 1.44 ± 0.02 Å |
S–N bond length | 1.62 ± 0.03 Å |
Synthetic Methodologies
Two-Step Sulfonylation Approach
A validated route to N-benzylsulfonamides involves sequential nucleophilic substitutions. For N-allyl-N-benzyl-4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl chloride reacts with allylamine to form the primary sulfonamide, followed by benzylation . Adapting this method, 2-aminopyrimidine-5-sulfonyl chloride could serve as the starting material. Reaction with benzylamine would yield the target compound (Figure 1).
Figure 1: Proposed Synthesis
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Sulfonamide Formation:
Challenges include the stability of pyrimidine sulfonyl chlorides, which may require low-temperature conditions (−78°C) to prevent decomposition, as demonstrated in primary sulfonamide syntheses using sulfinylamine reagents .
Organometallic Pathways
Physicochemical Properties
Thermal Stability and Solubility
While direct data for 2-amino-N-benzylpyrimidine-5-sulfonamide are unavailable, analogous sulfonamides exhibit decomposition points near 246°C . The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, acetone) but poor in water due to the hydrophobic benzyl group.
Acidity and Basicity
The sulfonamide group () typically has a pKa of ~10, making it weakly acidic. The pyrimidine amino group () may exhibit a pKa of 4–5, similar to 2-aminobenzoic acid derivatives . These properties suggest pH-dependent solubility and reactivity.
Biological Relevance and Applications
Anti-inflammatory Activity
Sulfonamides like celecoxib demonstrate cyclooxygenase-2 (COX-2) inhibition . Structural similarities suggest 2-amino-N-benzylpyrimidine-5-sulfonamide could serve as a COX-2 inhibitor scaffold, though functional assays are needed.
Challenges and Future Directions
Synthetic Optimization
Scalable synthesis requires addressing pyrimidine sulfonyl chloride instability. Microwave-assisted or flow chemistry techniques may improve yields.
Crystallographic Validation
Single-crystal X-ray diffraction studies are essential to confirm the hypothesized orthorhombic packing and bond parameters. Collaborative efforts with crystallography facilities, as in prior work , could accelerate structural analysis.
Pharmacological Profiling
In vitro assays against γ-secretase and COX-2, followed by toxicity screening, will elucidate therapeutic potential. Computational docking studies using existing sulfonamide frameworks could prioritize targets.
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